6-bromo-1-methylpyridin-2(1H)-one CAS number 873383-11-0
6-bromo-1-methylpyridin-2(1H)-one CAS number 873383-11-0
An In-depth Technical Guide to 6-bromo-1-methylpyridin-2(1H)-one (CAS: 873383-11-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-methylpyridin-2(1H)-one is a heterocyclic organic compound identified by the CAS number 873383-11-0.[1][2][3] It belongs to the pyridinone class of compounds, which are recognized as important structural motifs in medicinal chemistry.[4][5] This compound serves as a versatile synthetic building block, or synthon, primarily used as an intermediate in the development of pharmaceutical compounds and other bioactive molecules.[6][7][8] Its structure, featuring a reactive bromine atom, makes it particularly valuable for functionalization through various cross-coupling reactions.[6][8] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols.
Chemical and Physical Properties
The fundamental properties of 6-bromo-1-methylpyridin-2(1H)-one are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference(s) |
| CAS Number | 873383-11-0 | [1][9] |
| Molecular Formula | C₆H₆BrNO | [7][8][9] |
| Molecular Weight | 188.02 g/mol | [7][8][9] |
| Appearance | Orange solid | [1][2] |
| Melting Point | 105°C | [8] |
| Boiling Point | 287.1°C | [8] |
| Purity | Typically ≥97% | [9] |
| InChI Key | PUHNNXVBAOPJPW-UHFFFAOYSA-N | [7] |
| Canonical SMILES | CN1C(Br)=CC=CC1=O | [7] |
Synthesis
The primary synthesis route for 6-bromo-1-methylpyridin-2(1H)-one involves the N-methylation of a pyridine precursor.[1][2] The detailed experimental protocol is outlined below.
Experimental Protocol: N-methylation of 2-bromo-6-hydroxypyridine[1][2]
This procedure describes the synthesis of 6-bromo-1-methylpyridin-2(1H)-one from 2-bromo-6-hydroxypyridine.
Materials and Equipment:
-
2-bromo-6-hydroxypyridine
-
Potassium tert-butoxide (KOt-Bu)
-
Iodomethane (CH₃I)
-
1,4-Dioxane
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol (MeOH)
-
Dry Schlenk tube
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Dissolve 2-bromo-6-hydroxypyridine (3.43 g, 31.44 mmol) in 50 mL of 1,4-dioxane in a dry Schlenk test tube.[1][2]
-
Add potassium tert-butoxide (KOt-Bu) (8.69 g, 62.88 mmol) to the solution.[1][2]
-
Add iodomethane (19.6 mL, 314.41 mmol) dropwise to the reaction mixture.[1][2]
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.[1][2]
-
Partition the resulting residue between dichloromethane (DCM) and water.[1][2]
-
Combine the organic phases and dry them over anhydrous magnesium sulfate (MgSO₄).[1][2]
-
Filter the solution and evaporate the solvent to obtain the crude product.[1][2]
-
Purify the crude product by column chromatography using 5% methanol in DCM as the eluent.[1][2]
-
The final product is obtained as an orange solid (3.70 g, 96% yield).[1][2]
Caption: Synthesis workflow for 6-bromo-1-methylpyridin-2(1H)-one.
Reactivity and Applications
6-Bromo-1-methylpyridin-2(1H)-one is a key intermediate in organic synthesis, valued for the reactivity of its carbon-bromine bond.
Chemical Reactivity
The bromine atom at the 6-position is a reactive site for various metal-catalyzed cross-coupling reactions.[6] This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.[6] It is commonly employed in reactions such as:
-
Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds with boronic acids.[6][8]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.[8]
The pyridinone core itself provides a stable scaffold that can be further modified.[6]
Applications in Drug Discovery
Pyridinone derivatives are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[4][5] 6-bromo-1-methylpyridin-2(1H)-one is specifically utilized as an intermediate in the synthesis of:
-
Kinase Inhibitors: The pyridinone scaffold can serve as a hinge-binding motif for various kinases.[4][8]
-
Other Bioactive Molecules: It is used to prepare derivatives with potential antiviral or anticancer properties.[8][10]
The compound is considered a "protein degrader building block," highlighting its role in the development of targeted protein degradation technologies.[9]
Caption: Reactivity and synthetic utility of the title compound.
Potential Biological Activity
While specific bioactivity data for 6-bromo-1-methylpyridin-2(1H)-one is not extensively detailed in the public domain, the broader class of pyridinone and brominated pyridinone derivatives has been investigated for various therapeutic applications. Compounds with similar structures have shown potential as antimicrobial agents, enzyme inhibitors, and anticancer agents.[10] The presence of the bromine atom can enhance lipophilicity, potentially improving membrane permeability and biological activity.[10] Its primary role remains that of a precursor for synthesizing pharmacologically active molecules.[8][10]
Safety and Handling
Appropriate safety precautions must be taken when handling 6-bromo-1-methylpyridin-2(1H)-one, as with many brominated organic compounds.[7]
Hazard Identification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1][11]
| Hazard Code | Description | GHS Pictogram | Reference(s) |
| H302 | Harmful if swallowed | GHS07 | [1][11][12] |
| H315 | Causes skin irritation | GHS07 | [1][11][12] |
| H319 | Causes serious eye irritation | GHS07 | [1][11][12] |
| H335 | May cause respiratory irritation | GHS07 | [1][11][12] |
Precautionary Measures and Storage
The following precautionary statements and handling advice are recommended.[1][11]
| Statement Code | Description |
| Prevention | |
| P261 / P264 | Avoid breathing dust. Wash skin thoroughly after handling.[11] |
| P270 / P271 | Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[11] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][11] |
| Response | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[11] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[11] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
| Storage | |
| P403 + P233 / P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[11] |
| Disposal | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[11] |
Storage: Store in a cool, dry, and well-ventilated place, typically recommended at 2-8°C.[8] Keep the container tightly closed.[13][14]
Conclusion
6-Bromo-1-methylpyridin-2(1H)-one is a valuable heterocyclic intermediate with significant applications in synthetic and medicinal chemistry. Its well-defined synthesis and the reactivity of its bromine substituent make it an ideal starting material for creating diverse and complex molecules, particularly in the field of drug discovery for kinase inhibitors and other targeted therapeutics. Proper adherence to safety and handling protocols is essential when working with this compound.
References
- 1. 6-BROMO-1-METHYLPYRIDIN-2(1H)-ONE | 873383-11-0 [amp.chemicalbook.com]
- 2. 6-BROMO-1-METHYLPYRIDIN-2(1H)-ONE | 873383-11-0 [chemicalbook.com]
- 3. 6-Bromo-1-methylpyridin-2(1H)-one | C6H6BrNO | CID 817168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one | 1784342-35-3 | Benchchem [benchchem.com]
- 7. CAS 873383-11-0: 6-Bromo-1-methylpyridin-2(1H)-one [cymitquimica.com]
- 8. 6-Bromo-1-methylpyridin-2(1H)-one [myskinrecipes.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Buy 6-bromo-3-hydroxy-1H-pyridin-2-one [smolecule.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 5-Bromo-1-methylpyridin-2(1H)-one | C6H6BrNO | CID 13024027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
